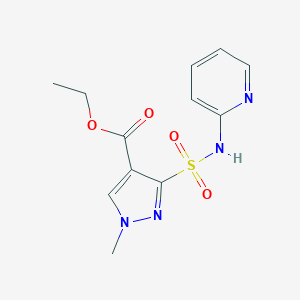
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are involved in the progression of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide neuroprotective effects. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential applications in various fields of scientific research. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for the research on Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. These include further studies on its potential applications in cancer therapy, inflammation research, and neurodegenerative disorders. Additionally, further studies are needed to determine its optimal dosage and potential side effects. Furthermore, studies on its potential applications in combination therapy with other anti-cancer agents and its potential as a drug delivery system are also needed.
Méthodes De Synthèse
The synthesis of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with ethyl chloroformate and sodium hydride in dimethylformamide. The reaction proceeds under reflux at 60°C for 8 hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In cancer research, it has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Propriétés
Numéro CAS |
178880-00-7 |
|---|---|
Nom du produit |
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C12H14N4O4S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)9-8-16(2)14-11(9)21(18,19)15-10-6-4-5-7-13-10/h4-8H,3H2,1-2H3,(H,13,15) |
Clé InChI |
XMFYKSLMYIDOFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
SMILES canonique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
Synonymes |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
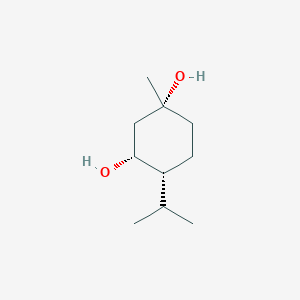
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
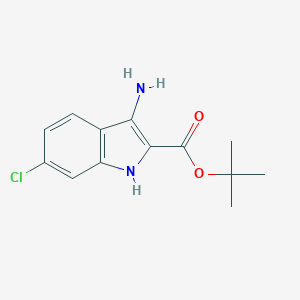
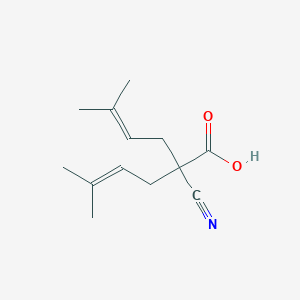
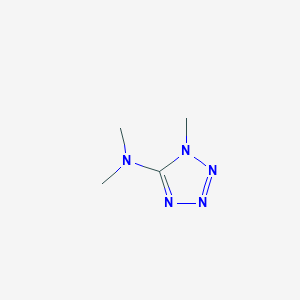
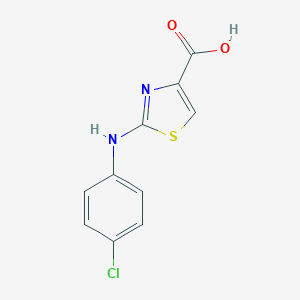
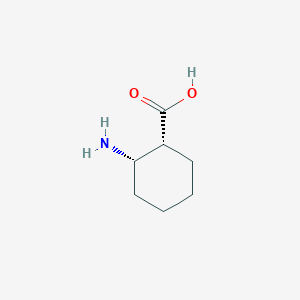
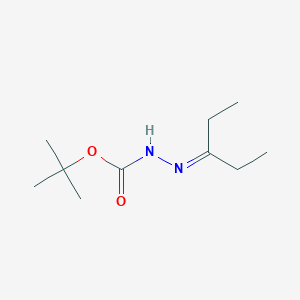
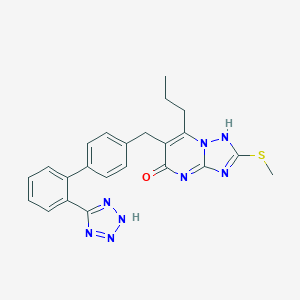
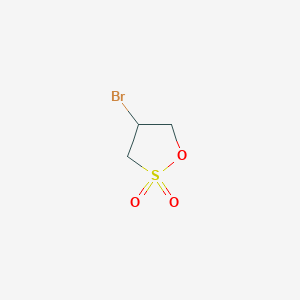
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
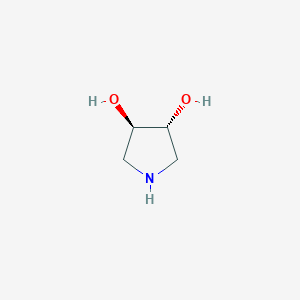
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)